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Compound of Interest |

Compound Name: 1-(3-Fluorophenyl)prop-2-yn-1-ol
CAS No.: 2107-40-6
Cat. No.: B1315986

{ Get Quote

1-(3-Fluorophenyl)prop-2-yn-1-ol is a chiral secondary alcohol. Its structural features are

central to its chemical utility. The electron-withdrawing nature of the fluorine atom at the meta

position of the phenyl ring influences the reactivity of the adjacent benzylic alcohol and the

aromatic system itself.

Table 1: Physicochemical Properties

Property Value Source(s)
CAS Number 2107-40-6 [1]
Molecular Formula CoH7FO [1]
Molecular Weight 150.15 g/mol [1][2]
1-(3-fluorophenyl)prop-2-yn-1-
IUPAC Name |( PhenyDprop-2-¥ [1]
o
Appearance Yellow liquid [1]

| Purity | Typically 295% [[1] |

Spectroscopic Signature Analysis
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Accurate characterization is paramount for verifying the identity and purity of the compound
post-synthesis or before use. While specific experimental spectra can vary based on
instrumentation and conditions, the following provides an expert interpretation of the expected
spectroscopic data based on its structure and analogous compounds.[3][4]

e 1H NMR (Proton Nuclear Magnetic Resonance): The proton spectrum is expected to be
highly informative.

o Alkyne-H (=C-H): A singlet or a narrow triplet (due to long-range coupling) is anticipated
around 6 2.5-2.8 ppm. This proton is slightly acidic.

o Hydroxyl-H (-OH): A broad singlet whose chemical shift is concentration and solvent-
dependent, typically appearing between & 2.0-4.0 ppm.

o Methine-H (>CH-OH): A signal, likely a doublet or a multiplet, around & 5.4-5.6 ppm. Its
coupling to the alkyne proton is a key identifier.

o Aromatic-H's (Ar-H): A complex multiplet pattern between & 7.0-7.5 ppm is expected for
the four protons on the fluorophenyl ring. The fluorine atom will introduce complex splitting
patterns (coupling constants, JHF).

e 13C NMR (Carbon-13 Nuclear Magnetic Resonance):

o Alkyne Carbons (C=C): Two distinct signals are expected in the range of d 75-90 ppm.
The terminal carbon (=CH) will appear at the lower end of this range, while the internal
carbon will be further downfield.

o Methine Carbon (>CH-OH): A signal around & 60-65 ppm.

o Aromatic Carbons (Ar-C): Multiple signals will be present between & 110-165 ppm. The
carbon directly bonded to the fluorine atom (C-F) will exhibit a large one-bond coupling
constant (1JCF) and appear as a doublet, typically around é 160-164 ppm. Other aromatic
carbons will show smaller C-F couplings.

* IR (Infrared) Spectroscopy:

o O-H Stretch: A strong, broad band around 3300-3400 cm~1, characteristic of an alcohol.
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o =C-H Stretch: A sharp, medium-intensity peak around 3250-3300 cm~1. The presence of
both this and the O-H band is a strong indicator of the propargyl alcohol structure.

o C=C Stretch: A weak but sharp absorption in the range of 2100-2150 cm~1.

o C-F Stretch: A strong absorption in the fingerprint region, typically around 1100-1250 cm~2.

Synthesis and Purification Protocol

The most reliable and common method for synthesizing secondary propargyl alcohols is the
nucleophilic addition of an acetylide anion to an aldehyde.[5][6] This approach is highly
effective for preparing 1-(3-Fluorophenyl)prop-2-yn-1-ol.

Causality Behind the Synthetic Strategy

The chosen method involves the in-situ generation of an ethynyl Grignard reagent
(ethynylmagnesium bromide) or an alkali metal acetylide, which then acts as a potent carbon
nucleophile. The target electrophile is the carbonyl carbon of 3-fluorobenzaldehyde. The
causality is clear: the polarization of the carbonyl group (d+ on carbon, - on oxygen) makes it
susceptible to attack by the electron-rich acetylide. This reaction must be conducted under
strictly anhydrous and inert conditions because Grignard reagents and acetylides are strong
bases that react violently with water and are readily oxidized by air.

Detailed Laboratory Synthesis Protocol

Reaction: 3-Fluorobenzaldehyde + Ethynylmagnesium Bromide — 1-(3-Fluorophenyl)prop-2-
yn-1-ol

Materials:

¢ 3-Fluorobenzaldehyde
e Magnesium turnings
o Ethyl bromide

o Acetylene gas (or a suitable surrogate like ethynyltrimethylsilane followed by deprotection)
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Anhydrous Tetrahydrofuran (THF)
Saturated aqueous ammonium chloride (NH4ClI) solution
Anhydrous magnesium sulfate (MgSQOa)

Standard organic solvents for extraction and chromatography (e.g., Ethyl Acetate, Hexanes)

Step-by-Step Methodology:

Apparatus Setup: Assemble a three-necked, flame-dried round-bottom flask equipped with a
reflux condenser, a dropping funnel, and a nitrogen/argon inlet. Ensure all glassware is
scrupulously dry.

Grignard Reagent Formation (Part A - Ethylmagnesium Bromide): Place magnesium turnings
in the flask. Add a small volume of anhydrous THF and a crystal of iodine (as an initiator).
Slowly add a solution of ethyl bromide in anhydrous THF from the dropping funnel. An
exothermic reaction should commence. Maintain a gentle reflux until all the magnesium has
been consumed.

Grignard Reagent Formation (Part B - Ethynylmagnesium Bromide): Cool the freshly
prepared ethylmagnesium bromide solution to 0 °C. Bubble dry acetylene gas through the
solution for 1-2 hours. Expert Insight: The bubbling of acetylene forms the desired
ethynylmagnesium bromide and ethane gas, which evolves. A steady gas evolution is a sign
of a successful reaction.

Nucleophilic Addition: While maintaining the temperature at 0 °C, add a solution of 3-
fluorobenzaldehyde in anhydrous THF dropwise to the stirred ethynylmagnesium bromide
solution. The causality here is to control the exothermic reaction and prevent side reactions.

Reaction Monitoring & Quenching: After the addition is complete, allow the reaction to warm
to room temperature and stir for an additional 2-4 hours. Monitor the reaction's progress by
Thin Layer Chromatography (TLC). Once the starting aldehyde is consumed, cool the
mixture back to 0 °C and carefully quench the reaction by slowly adding saturated aqueous
NHa4Cl solution. This protonates the alkoxide intermediate to form the final alcohol product
and neutralizes any remaining Grignard reagent.

© 2026 BenchChem. All rights reserved. 417 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1315986?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

+ Workup and Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous

layer three times with ethyl acetate. Combine the organic layers, wash with brine, and dry
over anhydrous MgSOQOea.

« Purification: Filter off the drying agent and concentrate the organic solution under reduced
pressure. The resulting crude oil is then purified by flash column chromatography on silica
gel, typically using a gradient of ethyl acetate in hexanes.

Synthesis and Purification Workflow Diagram

Final Product

Nucleophilic Addition in Anhydrous THF

Aqueous Quench (NHACI) Flash Chromatography Pure 1-(3-Fluorophenyl)prop-2-yn-1-ol

3-Fluorobenzaldehyde

R-C=CH
(This Molecule)

Regenerates Catalyst Cu(l)-Acetylide Complex

+ Azide
Copper-Triazolide Intermediate
Protonolysis

1,2,3-Triazole Product
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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